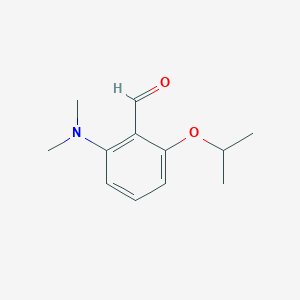
4-chloro-2-(trimethylsilyl)Thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(trimethylsilyl)Thiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 4-chloro-2-(trimethylsilyl)Thiazole typically involves the reaction of 2-(trimethylsilyl)thiazole with a chlorinating agent. One common method is the chlorination of 2-(trimethylsilyl)thiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(trimethylsilyl)thiazole+SOCl2→this compound+SO2+HCl
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-chloro-2-(trimethylsilyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine derivative.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-chloro-2-(trimethylsilyl)Thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(trimethylsilyl)Thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
4-chloro-2-(trimethylsilyl)Thiazole can be compared with other similar compounds, such as:
2-(trimethylsilyl)thiazole: Lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
4-chlorothiazole: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
2-(trimethylsilyl)-4-methylthiazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and trimethylsilyl groups, which confer specific reactivity and solubility characteristics .
Propiedades
Número CAS |
106961-39-1 |
|---|---|
Fórmula molecular |
C6H10ClNSSi |
Peso molecular |
191.75 g/mol |
Nombre IUPAC |
(4-chloro-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10ClNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
Clave InChI |
NATNDHYRSAZLPP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NC(=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)



![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

